![molecular formula C16H18N2O3 B3862405 2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine](/img/structure/B3862405.png)
2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine
Overview
Description
2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. The drug gained popularity in the 2010s as a recreational drug, but its potential for scientific research has also been explored.
Mechanism of Action
2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine acts as a partial agonist at the serotonin 2A receptor, which plays a role in regulating mood, cognition, and perception. It also has affinity for other serotonin receptors, as well as dopamine and adrenergic receptors.
Biochemical and Physiological Effects
The effects of 2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine are similar to those of other psychedelics, including altered perception, mood, and thought processes. It has been reported to produce hallucinations, euphoria, and changes in sensory perception. It has also been associated with adverse effects such as anxiety, paranoia, and agitation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine for lab experiments is its high potency, which allows for smaller doses to be used. Its partial agonist activity at the serotonin 2A receptor also makes it a useful tool for studying the receptor's function. However, its potential for adverse effects and lack of research on its long-term effects are limitations.
Future Directions
There are several potential future directions for research on 2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further research is also needed to better understand its mechanism of action and effects on the brain. Additionally, research on its long-term effects and potential for abuse is needed to inform regulatory decisions.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has also been studied for its potential as a tool for neuroscience research, particularly in studying the serotonin 2A receptor.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-nitrophenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16-8-3-2-6-14(16)9-10-17-12-13-5-4-7-15(11-13)18(19)20/h2-8,11,17H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPQLHLEAJEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(3-nitrobenzyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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